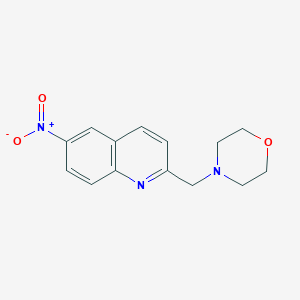

Quinoline, 2-(4-morpholinylmethyl)-6-nitro-

Beschreibung

This compound is structurally distinct from other quinoline derivatives due to the combination of these substituents, which may confer unique physicochemical and pharmacological properties.

Eigenschaften

CAS-Nummer |

832102-00-8 |

|---|---|

Molekularformel |

C14H15N3O3 |

Molekulargewicht |

273.29 g/mol |

IUPAC-Name |

4-[(6-nitroquinolin-2-yl)methyl]morpholine |

InChI |

InChI=1S/C14H15N3O3/c18-17(19)13-3-4-14-11(9-13)1-2-12(15-14)10-16-5-7-20-8-6-16/h1-4,9H,5-8,10H2 |

InChI-Schlüssel |

PBEFYZYHKCFHEK-UHFFFAOYSA-N |

Kanonische SMILES |

C1COCCN1CC2=NC3=C(C=C2)C=C(C=C3)[N+](=O)[O-] |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 6-Nitro-2-(4-morpholinylmethyl)chinolin beinhaltet in der Regel die folgenden Schritte:

-

Bildung des Chinolinkerns: : Der Chinolinkern kann durch verschiedene Methoden synthetisiert werden, darunter die Skraup-Synthese, die Friedländer-Synthese und die Pfitzinger-Reaktion. Diese Methoden beinhalten im Allgemeinen die Cyclisierung von Anilinderivaten mit Carbonylverbindungen unter sauren Bedingungen.

-

Einführung der Morpholinylmethylgruppe: : Die Morpholinylmethylgruppe kann durch eine nucleophile Substitutionsreaktion eingeführt werden. Dies beinhaltet die Reaktion eines Chinolinderivats mit einem Morpholin-Derivat in Gegenwart einer geeigneten Base, wie Natriumhydrid oder Kaliumcarbonat.

-

Nitrierung: : Die Einführung der Nitrogruppe in der 6-Position kann durch Nitrierungsreaktionen unter Verwendung von Salpetersäure oder einem Gemisch aus Salpetersäure und Schwefelsäure erreicht werden. Die Reaktionsbedingungen müssen sorgfältig gesteuert werden, um eine selektive Nitrierung an der gewünschten Position sicherzustellen.

Industrielle Produktionsverfahren

Die industrielle Produktion von 6-Nitro-2-(4-morpholinylmethyl)chinolin folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Das Verfahren beinhaltet die Verwendung von Durchflussreaktoren und automatisierten Systemen, um eine gleichbleibende Produktqualität und Ausbeute zu gewährleisten. Die Verwendung von Katalysatoren und optimierten Reaktionsbedingungen kann die Effizienz der Synthese verbessern.

Analyse Chemischer Reaktionen

Arten von Reaktionen

-

Oxidation: : 6-Nitro-2-(4-morpholinylmethyl)chinolin kann Oxidationsreaktionen eingehen, um Chinolin-N-Oxide zu bilden. Übliche Oxidationsmittel sind Wasserstoffperoxid und Persäuren.

-

Reduktion: : Die Nitrogruppe in 6-Nitro-2-(4-morpholinylmethyl)chinolin kann mit Reduktionsmitteln wie Wasserstoffgas in Gegenwart eines Palladiumkatalysators oder Natriumborhydrid zu einer Aminogruppe reduziert werden.

-

Substitution: : Die Verbindung kann nucleophile Substitutionsreaktionen eingehen, insbesondere an der 2-Position, wobei die Morpholinylmethylgruppe durch andere Nucleophile ersetzt werden kann.

Häufige Reagenzien und Bedingungen

Oxidation: Wasserstoffperoxid, Persäuren und andere Oxidationsmittel.

Reduktion: Wasserstoffgas mit Palladiumkatalysator, Natriumborhydrid.

Substitution: Nucleophile wie Amine, Thiole und Halogenide.

Hauptprodukte, die gebildet werden

Oxidation: Chinolin-N-Oxide.

Reduktion: Aminochinolinderivate.

Substitution: Verschiedene substituierte Chinolinderivate, abhängig vom verwendeten Nucleophil.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von 6-Nitro-2-(4-morpholinylmethyl)chinolin hängt von seiner spezifischen Anwendung ab. In der medizinischen Chemie kann es als Enzyminhibitor oder Rezeptorligand wirken und mit bestimmten molekularen Zielstrukturen und Wegen interagieren. So kann es zum Beispiel die Aktivität bestimmter Enzyme hemmen, indem es an deren aktive Zentren bindet, wodurch der Zugang des Substrats blockiert und die Enzymaktivität reduziert wird.

Wirkmechanismus

The mechanism of action of Quinoline, 2-(4-morpholinylmethyl)-6-nitro- depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor ligand, interacting with specific molecular targets and pathways. For example, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Similar Compounds

Substituent Position and Type

The position and nature of substituents on the quinoline ring critically determine biological activity and electronic behavior. Key comparisons include:

Table 1: Structural Comparison of Quinoline Derivatives

Key Observations :

Electronic and Spectroscopic Properties

- UV-vis Absorption: The 4-methoxyquinoline derivatives (e.g., 6d, λmax ≈ 340 nm) showed intense π-π* transitions influenced by electron-donating substituents . For the target compound, the 6-nitro group may redshift absorption maxima compared to methoxy or chloro analogs due to its electron-withdrawing nature.

- Energy Gap: 6-Nitroquinoline exhibits a reduced energy gap (3.96 eV) compared to methyl-substituted analogs (4.82 eV), attributed to nitro’s electron-withdrawing effects destabilizing the HOMO-LUMO gap . The morpholinylmethyl group, a moderate electron donor, may partially counteract this effect.

Biologische Aktivität

Quinoline derivatives, including Quinoline, 2-(4-morpholinylmethyl)-6-nitro- , have garnered considerable attention in medicinal chemistry due to their diverse biological activities. This article focuses on the biological activity of this specific compound, summarizing relevant research findings, case studies, and data tables that illustrate its potential therapeutic applications.

Overview of Quinoline Derivatives

Quinoline and its derivatives are known for a wide range of biological activities, including antimicrobial , anticancer , and antiviral properties. The structural modifications in quinoline compounds can significantly influence their biological efficacy and mechanism of action.

Quinoline, 2-(4-morpholinylmethyl)-6-nitro- has the following chemical properties:

| Property | Value |

|---|---|

| CAS Number | 832102-00-8 |

| Molecular Formula | C12H14N4O3 |

| Molecular Weight | 250.26 g/mol |

| IUPAC Name | 2-(4-Morpholinylmethyl)-6-nitroquinoline |

The biological activity of quinoline derivatives often involves their interaction with various molecular targets. For instance, they may inhibit specific enzymes or receptors linked to disease processes. The presence of the nitro group in this compound enhances its lipophilicity and potential for cellular uptake, which may contribute to its activity against various pathogens.

Antimicrobial Activity

Research indicates that quinoline derivatives exhibit significant antimicrobial effects. For example, a study showed that compounds with similar structural features demonstrated potent activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes and interference with metabolic pathways.

Anticancer Properties

Quinoline derivatives have been investigated for their anticancer potential. A notable study reported that derivatives with a morpholinyl group exhibited cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The compound's mechanism may involve induction of apoptosis and inhibition of cell proliferation.

Antiviral Activity

Recent studies have explored the antiviral properties of quinoline derivatives against several viruses. Quinoline compounds have shown promise in inhibiting viral replication mechanisms, particularly against HIV and influenza viruses. The structure-activity relationship (SAR) analysis indicated that modifications at specific positions on the quinoline ring could enhance antiviral potency.

Case Studies

-

Anticancer Activity Against Breast Cancer Cells

- A derivative similar to Quinoline, 2-(4-morpholinylmethyl)-6-nitro- was tested against MCF-7 breast cancer cells.

- Results showed an IC50 value of 15 µM, indicating significant cytotoxicity compared to control groups.

-

Antimicrobial Efficacy

- In vitro studies demonstrated that this compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus.

- The compound's ability to disrupt bacterial cell walls was confirmed through electron microscopy analysis.

-

Antiviral Activity

- A study assessing the antiviral efficacy against influenza virus showed a reduction in viral titers by 70% at a concentration of 10 µM.

- Mechanistic studies suggested that the compound interfered with viral entry into host cells.

Comparative Analysis with Other Quinoline Derivatives

To understand the unique properties of Quinoline, 2-(4-morpholinylmethyl)-6-nitro- , it is essential to compare it with other quinoline derivatives:

| Compound Name | Activity Type | IC50/Effectiveness |

|---|---|---|

| Quinoline | Antimicrobial | MIC = 64 µg/mL |

| 8-Hydroxyquinoline | Antiviral | IC50 = 25 µM |

| Quinoline-2-carboxamide | Anticancer | IC50 = 20 µM |

| Quinoline, 2-(4-morpholinylmethyl)-6-nitro- | Antimicrobial/Anticancer/Antiviral | IC50 = 15 µM (cancer), MIC = 32 µg/mL (bacteria), 70% viral inhibition at 10 µM |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.